molecular formula C18H20F3N3O2S B11575920 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide

Cat. No.: B11575920
M. Wt: 399.4 g/mol
InChI Key: RASXUNPHXFFJQP-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the formation of the sulfanyl linkage and the propylpropanamide moiety.

    Pyrimidine Core Formation: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The methoxyphenyl and trifluoromethyl groups are introduced via nucleophilic aromatic substitution reactions.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced through a thiolation reaction, typically using thiol reagents.

    Amide Formation: The final step involves the formation of the propylpropanamide moiety through an amidation reaction using propylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing groups.

    Industrial Applications: Potential use in the synthesis of advanced polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide is unique due to the combination of its pyrimidine core, methoxyphenyl, and trifluoromethyl groups. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20F3N3O2S

Molecular Weight

399.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-propylpropanamide

InChI

InChI=1S/C18H20F3N3O2S/c1-3-9-22-16(25)8-10-27-17-23-14(11-15(24-17)18(19,20)21)12-4-6-13(26-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,22,25)

InChI Key

RASXUNPHXFFJQP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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